molecular formula C11H14N2O2 B2853382 (3S)-3-Phenoxypyrrolidine-1-carboxamide CAS No. 2411178-16-8

(3S)-3-Phenoxypyrrolidine-1-carboxamide

Cat. No.: B2853382
CAS No.: 2411178-16-8
M. Wt: 206.245
InChI Key: NTEHTURFUOLMPI-JTQLQIEISA-N
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Description

(3S)-3-Phenoxypyrrolidine-1-carboxamide is a chiral compound that features a pyrrolidine ring substituted with a phenoxy group at the third position and a carboxamide group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Phenoxypyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the pyrrolidine ring.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Phenoxypyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or to reduce other functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the phenoxy or pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

(3S)-3-Phenoxypyrrolidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the structure-activity relationships of pyrrolidine derivatives.

    Industrial Applications: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S)-3-Phenoxypyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may play a role in binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Phenoxypyrrolidine-1-carboxamide: The enantiomer of (3S)-3-Phenoxypyrrolidine-1-carboxamide, which may have different biological activity.

    3-Phenoxypyrrolidine-1-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.

    3-Phenoxypyrrolidine: A simpler derivative lacking the carboxamide group.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it valuable in the development of enantioselective drugs and catalysts.

Properties

IUPAC Name

(3S)-3-phenoxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-11(14)13-7-6-10(8-13)15-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEHTURFUOLMPI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1OC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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